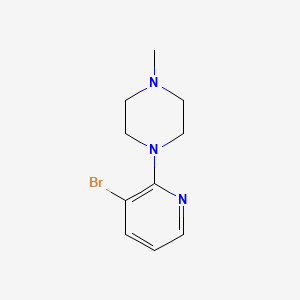

1-(3-Bromopyridin-2-yl)-4-methylpiperazine

描述

Significance of Piperazine (B1678402) and Pyridine (B92270) Moieties in Bioactive Compounds

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. nih.gov This structural unit is a common feature in a multitude of approved drugs and biologically active molecules. Its prevalence stems from several advantageous properties. The piperazine moiety can significantly enhance the aqueous solubility and bioavailability of a drug candidate, which are crucial pharmacokinetic parameters. nih.govnih.gov The two nitrogen atoms can be readily functionalized, allowing for the introduction of various substituents to modulate a compound's biological activity and physicochemical properties. nih.gov The piperazine scaffold is found in drugs with a wide array of therapeutic applications, including anticancer, antipsychotic, antidepressant, antihistamine, and anti-inflammatory agents. nih.govmdpi.com

Similarly, the pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a fundamental building block in medicinal chemistry. nih.gov As an isostere of benzene, it is a key component in over 7,000 existing drug molecules of medicinal importance. shreemlifesciences.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, such as enzymes and receptors, which is crucial for eliciting a pharmacological response. nih.govshreemlifesciences.com The pyridine nucleus is integral to numerous therapeutic agents, including those with anticancer, antiviral, and antihypertensive properties. mdpi.combldpharm.com

Overview of the Chemical Compound's Research Relevance in Medicinal Chemistry and Pharmacology

The compound 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is recognized primarily as a pharmaceutical intermediate. shreemlifesciences.com This classification signifies its role as a key starting material or building block in the synthesis of more complex molecules with potential therapeutic applications. The research relevance of this compound is therefore intrinsically linked to the established pharmacological importance of its constituent piperazine and pyridine scaffolds.

Medicinal chemists utilize such intermediates to construct novel derivatives for screening against various biological targets. The presence of the bromine atom on the pyridine ring offers a reactive site for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse library of compounds. The 4-methylpiperazine group, as previously discussed, can confer favorable pharmacokinetic properties to the final molecules. While specific, publicly available research findings on the direct biological activity of this compound are limited, its value lies in its potential to be elaborated into novel drug candidates targeting a wide range of diseases, leveraging the well-documented bioactivity of piperazine and pyridine-containing compounds. For instance, a related compound, 1-(3-Carboxypyrid-2-yl)-2-phenyl-4-methyl-piperazine, has been identified as an impurity in the manufacturing of the antidepressant Mirtazapine. chemicalbook.com This highlights the structural relevance of the 2-substituted pyridine-piperazine core in neurologically active agents.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H14BrN3 |

| Molecular Weight | 256.14 g/mol |

| IUPAC Name | This compound |

| SMILES Code | CN1CCN(C2=C(C=CC=N2)Br)CC1 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Mirtazapine |

| 1-(3-Carboxypyrid-2-yl)-2-phenyl-4-methyl-piperazine |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-bromopyridin-2-yl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIOJCBARSSJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromopyridin 2 Yl 4 Methylpiperazine and Analogues

General Synthetic Strategies for Piperazine- and Pyridine-Containing Heterocycles

The piperazine (B1678402) and pyridine (B92270) rings are prevalent structural motifs in a vast number of biologically active compounds and approved drugs. mdpi.comnih.govresearchwithnj.comresearchgate.net Consequently, a diverse array of synthetic methods has been developed for their construction and functionalization. These strategies often involve creating key C-N or C-C bonds to assemble the heterocyclic core or to append various substituents.

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution is a cornerstone of piperazine synthesis, particularly for N-alkylation and N-arylation. The nitrogen atoms of the piperazine ring act as nucleophiles, displacing leaving groups on alkyl or aryl electrophiles. nih.govmdpi.com This approach is fundamental for introducing substituents onto the piperazine nitrogen atoms. researchgate.net For instance, the reaction of a piperazine derivative with an alkyl halide is a common method for producing N-alkylated piperazines. mdpi.com

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Amination, Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of N-arylpiperazines and substituted pyridines. mdpi.comorganic-chemistry.org

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl halides (or triflates) and amines, including piperazines. nih.govmdpi.com This reaction is particularly useful for coupling piperazine derivatives with bromopyridines. acs.orgacs.orgnih.gov The use of specialized phosphine ligands is often crucial to overcome the challenges associated with the coordination of the pyridine nitrogen to the palladium catalyst. acs.orgacs.org The reaction typically involves a palladium precursor, a phosphine ligand, and a base. acs.org A practical approach for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes to prevent the escape of the amine. acs.org

| Catalyst System | Substrates | Conditions | Outcome | Reference |

| Pd(OAc)2 / dppp | 2-bromopyridine, cyclopropylamine | NaOt-Bu, Toluene, 80°C, sealed tube | Successful amination | acs.org |

| Pd2(dba)3 / (±)-BINAP | 2-bromo-6-methyl pyridine, (+/-)-trans-1,2-diaminocyclohexane | NaOBut, Toluene, 80°C | Formation of N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

| Pd2(dba)3 / P(t-Bu)3 | Aryl chlorides/bromides/iodides, piperazine | t-BuONa, Dioxane or piperazine as solvent | Efficient synthesis of arylpiperazines | organic-chemistry.orgacs.org |

The Suzuki cross-coupling reaction is another vital palladium-catalyzed transformation, primarily used for forming carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide. mdpi.com This reaction is highly valuable for introducing aryl or heteroaryl substituents onto a pyridine ring. For example, 2-bromopyridine can be coupled with various aryl boronic acids to produce 2-arylpyridines. researchgate.net

Reductive Amination Approaches

Reductive amination is a versatile method for forming C-N bonds, often used to synthesize N-alkyl piperazine derivatives. mdpi.com This two-step process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). mdpi.comnih.govnih.gov This method is widely applied in the synthesis of piperazine-containing drugs. nih.govmdpi.com For instance, a piperazine can be reacted with an aldehyde in the presence of a reducing agent to yield an N-alkylated piperazine. mdpi.com

Application of Aromatic Nucleophilic Substitution in Bromopyridine Derivatives

Aromatic nucleophilic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings, such as pyridines bearing electron-withdrawing groups or when the pyridine nitrogen itself activates the ring. mdpi.comwikipedia.org In the context of synthesizing pyridine-containing piperazines, an SNAr reaction can occur where a piperazine derivative acts as the nucleophile, attacking a bromopyridine that is sufficiently activated towards nucleophilic attack. nih.gov The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. stackexchange.com The position of substitution on the pyridine ring is influenced by the electronic effects of the ring nitrogen and any other substituents present. stackexchange.com

Specific Synthetic Routes Involving N-Methylpiperazine and Bromopyridine Precursors

The synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine directly involves the coupling of N-methylpiperazine with a 2,3-dihalopyridine or a related precursor. A primary method for achieving this transformation is through a nucleophilic aromatic substitution reaction. In this scenario, the secondary amine of N-methylpiperazine attacks the electron-deficient pyridine ring, displacing a halide at the 2-position.

Another powerful and widely used method is the Buchwald-Hartwig amination. acs.org This palladium-catalyzed cross-coupling reaction would involve reacting 2,3-dibromopyridine or 3-bromo-2-chloropyridine with N-methylpiperazine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. acs.orgacs.org

| Reaction Type | Pyridine Precursor | Piperazine Reactant | Key Reagents | Product |

| Nucleophilic Aromatic Substitution | 2,3-Dihalopyridine | N-Methylpiperazine | Base (e.g., K₂CO₃, Et₃N) | 1-(3-Halopyridin-2-yl)-4-methylpiperazine |

| Buchwald-Hartwig Amination | 2,3-Dibromopyridine | N-Methylpiperazine | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., NaOt-Bu) | This compound |

Regioselectivity Considerations in the Synthesis of Substituted Pyridines

The regioselectivity of substitution on a pyridine ring is a critical aspect of synthesizing specifically substituted derivatives like this compound. The inherent electronic properties of the pyridine ring, with the nitrogen atom being more electronegative than carbon, make the ring electron-deficient. This deactivation is most pronounced at the C-2, C-4, and C-6 positions (the α and γ positions relative to the nitrogen).

In nucleophilic aromatic substitution reactions, attack is favored at the C-2 and C-4 positions because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.com

When dealing with a di-substituted pyridine like 3-bromopyridine, the outcome of a substitution reaction can be complex. Base-catalyzed isomerization of 3-bromopyridines can occur via a pyridyne intermediate, potentially leading to substitution at the 4-position. nih.gov The formation of a 3,4-pyridyne intermediate from 3-bromopyridine can lead to a mixture of products if the nucleophile adds to either C-3 or C-4 of the pyridyne. nih.gov However, in many palladium-catalyzed couplings, the reaction occurs selectively at the site of the halogen. For a substrate like 2,3-dibromopyridine, the relative reactivity of the two bromine atoms towards oxidative addition to the palladium catalyst will determine the initial site of coupling. Generally, the C-2 position is more activated towards both nucleophilic attack and oxidative addition due to its proximity to the ring nitrogen.

Advanced Synthetic Techniques and Optimization for Analog Libraries

The synthesis of libraries based on the this compound core predominantly relies on the palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction forms the crucial C-N bond between the pyridine ring and the piperazine moiety. Advanced synthetic strategies focus on optimizing this key step for high-throughput applications and exploring microwave-assisted techniques to accelerate reaction times.

A significant challenge in the synthesis of substituted pyridines is the potential for low reactivity of the halo-pyridine starting material. However, the Buchwald-Hartwig amination has proven to be a powerful tool for the formation of C(sp²)-N bonds. The optimization of this reaction for the synthesis of 2,3-diaminopyridine derivatives has identified effective catalyst systems. Specifically, the use of RuPhos and BrettPhos precatalysts in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be highly efficient for the coupling of unprotected 3-halo-2-aminopyridines with a variety of amines nih.gov.

For the generation of an analog library of this compound, a high-throughput experimentation (HTE) approach is often employed. This involves the parallel synthesis of numerous analogs in small-scale reaction vessels, allowing for the rapid screening of a wide range of reaction conditions. Key parameters for optimization include the choice of palladium catalyst, phosphine ligand, base, and solvent.

Table 1: Optimization of Buchwald-Hartwig Amination for a Model Reaction

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | Toluene | 100 | 12 | 85 |

| 2 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Dioxane | 110 | 12 | 78 |

| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | DMF | 120 | 24 | 65 |

| 4 | RuPhos-Pd-G3 (2) | - | Cs₂CO₃ | t-BuOH | 90 | 18 | 92 |

This is a representative table based on typical optimization studies for similar reactions and does not represent actual experimental data for the specific target compound.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating the synthesis of such libraries. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while maintaining or even improving reaction yields. This is particularly advantageous for high-throughput synthesis where rapid iteration is crucial. For instance, microwave-assisted Buchwald-Hartwig amination protocols have been successfully developed for a range of dihalopyridine precursors, allowing for selective substitution in as little as 30 minutes mdpi.com.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Entry | Method | Temperature (°C) | Time | Yield (%) |

| 1 | Conventional Heating | 100 | 12 h | 85 |

| 2 | Microwave Irradiation | 150 | 30 min | 88 |

This is a representative table illustrating the potential benefits of microwave synthesis and does not represent actual experimental data for the specific target compound.

The generation of a diverse analog library requires a variety of building blocks. For the this compound scaffold, this can be achieved by varying the substituents on the piperazine ring. Parallel synthesis techniques allow for the reaction of a common intermediate, such as 2,3-dibromopyridine, with a library of different N-substituted piperazines.

Interactive Data Table: Synthesis of 1-(3-Bromopyridin-2-yl)-piperazine Analogs

| Analog | Piperazine Derivative | Catalyst System | Yield (%) | Purity (%) |

| 1 | 1-Methylpiperazine | RuPhos-Pd-G3 / LiHMDS | 92 | >95 |

| 2 | 1-Ethylpiperazine | RuPhos-Pd-G3 / LiHMDS | 89 | >95 |

| 3 | 1-Isopropylpiperazine | RuPhos-Pd-G3 / LiHMDS | 85 | >95 |

| 4 | 1-Phenylpiperazine | BrettPhos-Pd-G3 / NaOtBu | 75 | >95 |

| 5 | 1-(2-Hydroxyethyl)piperazine | RuPhos-Pd-G3 / K₂CO₃ | 78 | >95 |

This interactive table is a conceptual representation of a synthetic library and does not reflect actual experimental outcomes.

Detailed research findings have demonstrated that the choice of ligand is critical for the successful amination of halopyridines. For instance, chelating phosphine ligands have been shown to be effective in the palladium-catalyzed amination of 2-substituted pyridines nih.gov. High-throughput screening of various catalysts and ligands is therefore a crucial step in optimizing the synthesis of these analog libraries. The data generated from these screens can be used to build a comprehensive understanding of the structure-activity relationships of the catalyst system and to identify the optimal conditions for each specific substrate combination.

Molecular Modeling and Computational Chemistry Applications for 1 3 Bromopyridin 2 Yl 4 Methylpiperazine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme. For 1-(3-bromopyridin-2-yl)-4-methylpiperazine, docking studies are crucial for identifying potential biological targets and understanding the structural basis of its activity.

Research on structurally similar piperazine-containing compounds has demonstrated their potential to inhibit various enzymes, such as Dipeptidyl peptidase-IV (DPP-IV) and Butyrylcholinesterase, by forming key interactions within the enzyme's active site. researchgate.net In a hypothetical docking study of this compound against a target protein, the molecule's distinct moieties would likely govern its binding orientation.

Hydrogen Bonding: The nitrogen atoms in both the pyridine (B92270) and piperazine (B1678402) rings are potential hydrogen bond acceptors, capable of interacting with donor residues like serine, threonine, or lysine in a protein's active site.

Hydrophobic Interactions: The methyl group on the piperazine ring and the aromatic pyridine ring can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

Halogen Bonding: The bromine atom on the pyridine ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can significantly contribute to binding affinity and selectivity.

The results of such a docking study are typically quantified by a docking score, which estimates the binding free energy. A lower score generally indicates a more stable and favorable interaction.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |

| Hydrogen Bonds | Key hydrogen bonds formed with amino acid residues. | TYR-210, SER-155 |

| Hydrophobic Interactions | Amino acid residues involved in non-polar interactions. | LEU-180, PHE-250, VAL-160 |

| Halogen Bond | Interaction involving the bromine atom. | GLN-120 (with backbone carbonyl oxygen) |

Quantum Chemical Investigations and Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. mdpi.comresearchgate.net DFT calculations provide a fundamental understanding of a molecule's intrinsic characteristics, which in turn dictate its reactivity and interactions.

DFT is employed to optimize the molecule's geometry to its lowest energy state and to calculate various electronic properties. researchgate.net Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. nih.gov

| Property | Description | Predicted Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating molecular stability. | 4.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity. | 2.8 Debye |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | 25.5 x 10-24 cm3 |

Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to quantify the chemical behavior of the molecule. mdpi.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution and predicting reactive sites. mdpi.comchemrxiv.org The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-deficient, colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show strong negative potential around the nitrogen atoms of the pyridine and piperazine rings, identifying them as primary sites for hydrogen bonding and protonation. mdpi.comresearchgate.net The area around the bromine atom would also exhibit a region of interest due to its electronegativity and potential for halogen bonding.

DFT calculations can be used to model chemical reactions, helping to predict possible synthetic routes or metabolic degradation pathways. By calculating the energies of reactants, products, and transition states, researchers can determine the activation energy and feasibility of a proposed reaction. This allows for the rational design of synthetic strategies and provides insights into the molecule's stability and potential metabolites.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com An MD simulation of this compound bound to a target protein can validate the initial docking pose and assess the stability of the complex.

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues or parts of the ligand.

Intermolecular Interactions: The persistence of hydrogen bonds and other key interactions identified in the docking study can be monitored throughout the simulation to confirm their importance in maintaining the bound state.

These simulations provide crucial information on the conformational dynamics and confirm whether the interactions predicted by docking are maintained in a more realistic, dynamic environment.

In Silico Models for Property Prediction and Rational Design

In the early stages of drug discovery, it is essential to evaluate a compound's pharmacokinetic properties, including its Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov In silico models and computational tools, such as SwissADME, are widely used to predict these properties based on molecular structure, saving significant time and resources. researchgate.net

For this compound, these models can predict its drug-likeness based on criteria such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net Predictions on properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes (like Cytochrome P450) help in the rational design of derivatives with improved pharmacokinetic profiles. nih.gov

| Property | Predicted Value | Drug-Likeness Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 256.14 g/mol | ≤ 500 g/mol | Yes |

| LogP (Lipophilicity) | 1.80 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 35.7 Ų | ≤ 140 Ų | Yes |

| Gastrointestinal Absorption | High | - | Favorable |

Preclinical Pharmacokinetics and Chemical Stability Research

Assessment of Metabolic Stability in Preclinical Models (e.g., Microsomal Stability)

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. nih.gov This is typically first assessed using in vitro models, primarily liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. springernature.comwuxiapptec.com

Detailed research findings on the metabolic stability of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine are not publicly documented. However, the standard approach involves incubating the compound with liver microsomes from different species (e.g., human, rat, mouse) and measuring the rate of its disappearance over time. mdpi.com The results are often expressed as the percentage of the compound remaining after a specific incubation period or as the in vitro half-life (t½) and intrinsic clearance (Clint). researchgate.net

A high metabolic stability in human liver microsomes would suggest a lower likelihood of rapid first-pass metabolism in the liver, which is a desirable characteristic for an orally administered drug. Conversely, rapid metabolism might necessitate chemical modifications to the structure of This compound to block the sites of metabolic attack and improve its systemic exposure.

Table 1: Illustrative Metabolic Stability Data Presentation

| Compound | Species | Microsomal Protein (mg/mL) | Incubation Time (min) | % Remaining | In Vitro t½ (min) |

| This compound | Human | 0.5 | 60 | Data not available | Data not available |

| Rat | 0.5 | 60 | Data not available | Data not available | |

| Mouse | 0.5 | 60 | Data not available | Data not available | |

| Control Compound | Human | 0.5 | 60 | <10% | <15 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

In Vitro Pharmacokinetic Studies and PK/PD Correlation in Preclinical Settings

Beyond metabolic stability, a comprehensive in vitro pharmacokinetic assessment is crucial. This includes determining other key parameters such as plasma protein binding, permeability, and potential for drug-drug interactions. While specific in vitro pharmacokinetic data for This compound is not found in publicly available literature, the methodologies are well-established.

Plasma protein binding influences the fraction of the drug that is free to exert its pharmacological effect and to be cleared from the body. High plasma protein binding can affect the drug's distribution and elimination. Permeability assays, often conducted using cell-based models like Caco-2 cells, predict the extent of intestinal absorption of an orally administered drug.

The correlation of pharmacokinetics (PK) with pharmacodynamics (PD), known as the PK/PD relationship, is essential to understand the dose-concentration-effect relationship. In preclinical settings, this involves measuring the concentration of This compound in plasma and target tissues over time and correlating these levels with the observed pharmacological effect in animal models. This helps in predicting a therapeutic dose range for subsequent clinical studies.

Table 2: Illustrative In Vitro Pharmacokinetic Profile

| Parameter | Assay System | Result |

| Plasma Protein Binding (%) | Human Plasma | Data not available |

| Rat Plasma | Data not available | |

| Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 | Data not available |

| Efflux Ratio | Caco-2 | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Investigation of Chemical Stability in Various Solvents and Conditions

The chemical stability of a drug substance is a fundamental property that affects its shelf-life, formulation development, and storage conditions. For This compound , its stability would be assessed in various solvents and under different pH and temperature conditions, as would be expected for a compound in preclinical development.

Specific studies on the chemical stability of This compound have not been publicly reported. However, such investigations would typically involve dissolving the compound in aqueous buffers of different pH values (e.g., pH 2, 7.4, 9) and in common formulation solvents. The solutions would then be stored at various temperatures (e.g., ambient, elevated) and analyzed at different time points by methods such as High-Performance Liquid Chromatography (HPLC) to detect any degradation. The presence of the bromine atom on the pyridine (B92270) ring and the piperazine (B1678402) moiety are key structural features to consider for potential degradation pathways.

Table 3: Illustrative Chemical Stability Assessment

| Condition | Solvent/Buffer | Temperature (°C) | Time (hours) | % Degradation |

| Acidic | 0.1 N HCl | 40 | 24 | Data not available |

| Neutral | Phosphate (B84403) Buffer (pH 7.4) | 40 | 24 | Data not available |

| Basic | 0.1 N NaOH | 40 | 24 | Data not available |

| Aqueous | Water | 25 | 48 | Data not available |

| Organic | Acetonitrile | 25 | 48 | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Prodrug Design Strategies for Enhancing the Therapeutic Potential of 1 3 Bromopyridin 2 Yl 4 Methylpiperazine Derivatives Theoretical/preclinical

Fundamental Principles and Objectives of Prodrug Design

The primary goal of prodrug design is to improve the pharmaceutical and pharmacokinetic properties of a drug. researchgate.netresearchgate.net This is achieved by attaching a temporary chemical group, or "promoiety," to the active drug molecule. nih.gov This modification alters the drug's properties to enhance its delivery and effectiveness. youtube.com

For derivatives of 1-(3-bromopyridin-2-yl)-4-methylpiperazine, which may possess inherent limitations, prodrug strategies can offer significant advantages. Key objectives include:

Improving Solubility: Many drug candidates are poorly soluble in water, which can limit their formulation options and bioavailability. nih.gov By adding polar functional groups like phosphates or amino acids to the parent molecule, a prodrug can exhibit increased aqueous solubility. youtube.comnih.gov For instance, creating N-(acyloxyalkyl)pyridinium salts of a drug can significantly increase water solubility, making it suitable for intravenous administration. nih.gov

Enhancing Permeability and Absorption: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is crucial for its efficacy. nih.gov Prodrugs can be designed to be more lipophilic, facilitating passive diffusion across cell membranes. nih.gov For example, esterification of a carboxylic acid group can mask its polarity and improve absorption. nih.gov A study on naproxen, an anti-inflammatory drug, demonstrated that piperazinylalkyl ester prodrugs significantly enhanced its permeation through the skin. nih.gov

Increasing Chemical Stability: Some drugs are unstable in the acidic environment of the stomach or are rapidly metabolized before they can exert their therapeutic effect. Prodrugs can protect the active molecule from premature degradation. researchgate.net For example, modifying a drug to bypass first-pass metabolism in the liver can increase its systemic availability. youtube.com

A theoretical approach for a this compound derivative could involve creating an ester or amide at a suitable position on the molecule to enhance its lipophilicity and, consequently, its absorption. mdpi.com

A significant advantage of prodrug design is the potential for targeted drug delivery, which can increase efficacy while reducing side effects. ijpsjournal.comnih.gov This is achieved by designing prodrugs that are activated only at the desired site of action. nih.gov

Theoretical strategies for targeting derivatives of this compound could include:

Exploiting Enzyme Overexpression: Many diseases, such as cancer, are associated with the overexpression of certain enzymes in specific tissues. nih.gov A prodrug can be designed with a linker that is cleaved by these specific enzymes, releasing the active drug only in the target tissue. frontiersin.org

Leveraging pH Differences: The microenvironment of certain tissues, like tumors, is often more acidic than that of healthy tissues. nih.gov A prodrug can be synthesized with a pH-sensitive linker, such as a hydrazone bond, that breaks and releases the active drug in the acidic environment of the tumor. nih.govdovepress.com

Receptor-Mediated Targeting: If a target tissue overexpresses a particular receptor, a ligand for that receptor can be attached to the drug. nih.gov This allows the prodrug to accumulate at the target site through receptor-mediated endocytosis. capes.gov.br

For a derivative of this compound intended for cancer therapy, one could theoretically attach a sugar moiety to the molecule. Cancer cells often have a high metabolic rate and increased glucose uptake, which could facilitate the targeted delivery of the prodrug.

Table 1: Theoretical Prodrug Strategies for this compound Derivatives

| Objective | Prodrug Strategy | Theoretical Application to this compound Derivatives |

| Enhance Aqueous Solubility | Addition of a phosphate (B84403) or amino acid promoiety. | A phosphate group could be added to a suitable position on the molecule to increase its polarity and water solubility for intravenous formulation. |

| Improve Oral Absorption | Esterification to increase lipophilicity. | An ester linkage could be formed on a functional group of a derivative to enhance its ability to cross the intestinal epithelium. |

| Target Tumor Tissue | Attachment of a pH-sensitive linker (e.g., hydrazone). | A hydrazone bond could be used to link the drug to a carrier, which would release the active compound in the acidic tumor microenvironment. |

| Target Specific Receptors | Conjugation with a ligand for an overexpressed receptor. | A peptide that binds to a receptor prevalent on cancer cells could be attached to the drug to facilitate targeted uptake. |

Mechanisms of Prodrug Activation (Enzymatic and Chemical Biotransformation)

The conversion of a prodrug to its active form is a critical step in its mechanism of action. This activation can occur through two primary pathways: enzymatic biotransformation and chemical biotransformation. nih.gov

Enzymatic Activation: This is the most common mechanism for prodrug activation. youtube.com The body's enzymes recognize the promoiety and cleave it from the drug molecule. youtube.com Common enzymes involved in this process include:

Esterases: These enzymes are abundant in the body and hydrolyze ester linkages. Ester-based prodrugs are widely used to improve the oral bioavailability of drugs containing carboxylic acid or hydroxyl groups. nih.gov

Phosphatases: These enzymes cleave phosphate groups from prodrugs, a strategy often used to enhance water solubility.

Cytochrome P450 (CYP) enzymes: This family of enzymes, primarily located in the liver, is involved in the metabolism of a wide range of compounds and can be harnessed for prodrug activation. nih.gov

β-glucuronidase: This enzyme is found in high concentrations in some tumor microenvironments and can be exploited for targeted cancer therapy. frontiersin.org

Chemical Activation: Some prodrugs are designed to be activated by non-enzymatic chemical reactions. mdpi.com This can be triggered by specific physiological conditions, such as pH. dovepress.com For example, a prodrug designed for the acidic environment of the stomach might undergo acid-catalyzed hydrolysis to release the active drug. nih.gov Another approach involves intramolecular cyclization reactions that lead to the release of the active drug. mdpi.com

For a derivative of this compound, a theoretical prodrug could be designed with an ester linkage. Upon administration, ubiquitous esterase enzymes would hydrolyze the ester, releasing the active drug throughout the body.

Advanced Prodrug Approaches

Recent advances in medicinal chemistry and molecular biology have led to the development of more sophisticated prodrug strategies that offer greater specificity and control over drug release.

These advanced prodrugs are designed to be activated by specific triggers present at the target site, leading to a high concentration of the active drug where it is needed most and minimizing systemic toxicity. frontiersin.org

Enzyme-Targeted Prodrugs: This approach involves designing prodrugs that are substrates for enzymes that are uniquely or predominantly expressed in the target tissue. rsc.org For example, some cancer therapies utilize prodrugs that are activated by enzymes found in hypoxic (low oxygen) tumor environments. nih.gov

pH-Targeted Prodrugs: As mentioned earlier, the lower pH of tumor microenvironments can be exploited to trigger the release of a drug from a pH-sensitive prodrug. nih.gov This strategy has been successfully used in preclinical models for the delivery of doxorubicin. spandidos-publications.com

Receptor-Targeted Prodrugs: By attaching a ligand that binds to a specific receptor on target cells, the prodrug can be internalized and then release the active drug intracellularly. nih.govnih.gov This approach has been explored for delivering drugs to the central nervous system by targeting transporters at the blood-brain barrier. nih.gov

GDEPT is a two-step cancer therapy strategy that combines gene therapy with prodrug administration. nih.govscivisionpub.com

Gene Delivery: A gene encoding a non-human enzyme is selectively delivered to tumor cells, often using a viral vector. wikipedia.orgnih.gov The tumor cells then express this foreign enzyme.

Prodrug Administration: A non-toxic prodrug, which is a substrate for the foreign enzyme, is administered systemically. nih.gov

The prodrug is then converted into a potent cytotoxic drug only within the tumor cells that are expressing the foreign enzyme. nih.gov This localized activation of the cytotoxic agent leads to the targeted killing of cancer cells while sparing healthy tissues. scivisionpub.com A significant advantage of GDEPT is the "bystander effect," where the activated cytotoxic drug can diffuse to and kill neighboring, non-transfected tumor cells, amplifying the therapeutic effect. nih.gov

Several enzyme/prodrug systems have been investigated for GDEPT, including:

Herpes Simplex Virus Thymidine Kinase (HSV-TK) with Ganciclovir (GCV): The HSV-TK enzyme phosphorylates the prodrug GCV, which is then incorporated into DNA, leading to cell death. scivisionpub.com

Cytosine Deaminase (CD) with 5-Fluorocytosine (5-FC): The CD enzyme converts the non-toxic 5-FC into the highly toxic anticancer drug 5-fluorouracil. nih.govscivisionpub.com

Theoretically, a derivative of this compound could be modified into a prodrug for a GDEPT system. This would require identifying a suitable non-human enzyme and designing a corresponding promoiety that can be selectively cleaved by that enzyme to release the active drug.

Table 2: Comparison of Advanced Prodrug Approaches

| Approach | Activation Mechanism | Key Advantage | Theoretical Application to this compound Derivatives |

| Enzyme-Targeted | Cleavage by tissue-specific enzymes. | High target specificity. | A promoiety could be designed to be cleaved by an enzyme overexpressed in a specific tumor type. |

| pH-Targeted | Hydrolysis in acidic environments (e.g., tumors). | Exploits physiological differences between healthy and diseased tissue. | A pH-sensitive linker could be used to release the drug in the acidic tumor microenvironment. |

| Receptor-Targeted | Internalization via receptor-mediated endocytosis followed by intracellular release. | Accumulation at the target site. | A ligand for a receptor on target cells could be attached to the drug. |

| GDEPT | Conversion by a foreign enzyme expressed in target cells. | High degree of control and amplification via the bystander effect. | The drug could be modified to be a substrate for a non-human enzyme delivered via gene therapy. |

Future Research Directions and Emerging Paradigms for 1 3 Bromopyridin 2 Yl 4 Methylpiperazine in Drug Discovery

Advancements in Synthetic Methodologies for Complex Analogues

While 1-(3-Bromopyridin-2-yl)-4-methylpiperazine itself is a valuable probe, its true potential lies in its use as a scaffold for generating extensive chemical libraries. Future research will undoubtedly focus on creating complex analogues with diverse three-dimensional architectures to explore a wider chemical space and improve target engagement.

Modern synthetic organic chemistry offers a powerful toolkit for the derivatization of this scaffold. The bromine atom is a key site for modification, amenable to a wide range of palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling can introduce a variety of aryl and heteroaryl groups, Sonogashira coupling can append alkyne functionalities, and Buchwald-Hartwig amination allows for the formation of C-N bonds. nih.gov These reactions enable systematic exploration of the steric and electronic requirements of a target's binding pocket.

Beyond simple N-substitution, which characterizes the majority of current piperazine-containing drugs, recent advances have focused on the C-H functionalization of the piperazine (B1678402) ring itself. mdpi.com These methods allow for the introduction of substituents directly onto the carbon atoms of the heterocycle, creating chiral centers and more complex 3D structures that can lead to improved potency and selectivity. mdpi.comnih.gov Furthermore, developing novel synthetic routes that build the piperazine ring from chiral precursors, such as amino acids, can provide enantiomerically pure 2,3-disubstituted piperazines, which are otherwise difficult to access. nih.govnih.govscilit.com

Table 1: Synthetic Strategies for Analogue Development

| Synthetic Strategy | Target Moiety | Potential Modifications | Rationale/Advantage |

|---|---|---|---|

| Suzuki Coupling | Pyridine (B92270) Ring (C3-Br) | Introduction of aryl, heteroaryl, or vinyl groups. | Explores extended binding pockets and modulates electronic properties. |

| Buchwald-Hartwig Amination | Pyridine Ring (C3-Br) | Formation of C-N bonds with various amines. | Introduces new hydrogen-bond donors/acceptors and alters polarity. |

| Sonogashira Coupling | Pyridine Ring (C3-Br) | Introduction of terminal or substituted alkynes. | Creates rigid linkers to probe specific vector space within a binding site. |

| C-H Functionalization | Piperazine Ring (C-H bonds) | Direct introduction of alkyl, aryl, or functionalized groups onto the carbon backbone. | Creates novel, complex 3D structures and chiral centers, expanding chemical diversity beyond N-substitution. mdpi.com |

| Ring Annulation from Chiral Precursors | Piperazine Ring | Construction of the piperazine core from chiral 1,2-diamines. | Provides access to enantiomerically pure, stereochemically defined piperazine analogues. nih.govnih.gov |

Integration of Advanced Computational Approaches in Lead Optimization

As libraries of analogues are generated, advanced computational methods become indispensable for rational drug design and lead optimization. These in silico techniques can predict how molecular changes will affect target binding and pharmacokinetic properties, thereby prioritizing the synthesis of the most promising compounds and reducing the cycle time of drug discovery projects. nih.gov

Molecular docking is a primary tool used to predict the binding mode of this compound and its analogues within the active site of a given biological target. nih.govnih.gov By screening the compound against databases of protein structures, new potential targets can be identified—a process known as "target fishing" or reverse docking. Once a target is validated, docking studies can guide the placement of new functional groups to maximize favorable interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of the analogues and their biological activity. researchgate.net A 3D-QSAR model, for example, can highlight regions of the scaffold where steric bulk is favored or disfavored, or where electrostatic changes would be beneficial, providing a clear roadmap for the next round of synthetic modifications. mdpi.com To further refine these predictions, Molecular Dynamics (MD) simulations can be employed to model the dynamic behavior of the ligand-protein complex, assessing the stability of the binding pose and the role of conformational changes over time. nih.gov Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are crucial for early-stage evaluation of drug-like properties, helping to flag potential liabilities such as poor oral bioavailability or inhibition of CYP450 enzymes long before costly in vivo studies are undertaken. researchgate.net

Table 2: Computational Methods in Lead Optimization

| Computational Method | Application | Key Insights Provided |

|---|---|---|

| Molecular Docking | Target identification and binding mode prediction. | Preferred orientation in the binding site; key interacting amino acid residues; rationale for structure-based design. nih.govnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating structural features with biological activity. | Predictive models for activity; identification of key physicochemical properties (e.g., hydrophobicity, electronics) driving potency. researchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulation | Assessing the stability and dynamics of the ligand-protein complex. | Conformational flexibility; stability of binding interactions over time; role of water molecules in binding. nih.gov |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Prediction of oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. researchgate.net |

Exploration of Novel Biological Targets and Polypharmacology

The pyridinyl-piperazine scaffold is prevalent in drugs targeting a wide range of biological systems, particularly the central nervous system (CNS) and protein kinases. nih.govnih.gov This suggests that this compound and its derivatives could exhibit activity against multiple targets. The exploration of this "polypharmacology" is an emerging paradigm in drug discovery, as multitarget drugs can be more effective for complex diseases like cancer or psychiatric disorders.

A logical first step would be to screen the compound against panels of known drug targets, such as GPCRs, ion channels, and kinases. The piperazine moiety is a common pharmacophore in ligands for serotonin (B10506), dopamine (B1211576), and sigma receptors, making these compelling targets to investigate. nih.govrsc.org For example, a screening campaign could reveal that this scaffold has a high affinity for the Sigma-1 receptor (S1R), a protein implicated in neurodegenerative and psychiatric conditions. nih.gov

Similarly, the pyridine ring is a core component of many kinase inhibitors. Therefore, screening against a kinome-wide panel could identify unexpected inhibitory activity against specific protein kinases involved in oncology or inflammatory diseases. The challenge and opportunity lie in optimizing the compound to achieve a desired polypharmacological profile—enhancing activity against beneficial targets while engineering out interactions with targets that could cause adverse effects.

Table 3: Potential Biological Target Classes for the Pyridinyl-piperazine Scaffold

| Target Class | Rationale / Example | Potential Therapeutic Area |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | The arylpiperazine motif is classic in ligands for serotonin (5-HT) and dopamine (D) receptors. | Antipsychotics, Antidepressants, Anxiolytics. nih.govresearchgate.net |

| Sigma Receptors (S1R, S2R) | Many piperidine (B6355638)/piperazine-based compounds show high affinity for sigma receptors. nih.gov | Neurodegenerative diseases, Psychiatric disorders, Pain. |

| Protein Kinases | Many FDA-approved kinase inhibitors (e.g., Imatinib) contain a piperazine ring for solubility and target interaction. mdpi.com | Oncology, Inflammatory diseases. |

| Ion Channels | The piperazine scaffold can modulate the function of various ion channels. | Cardiovascular diseases, Neurological disorders. |

Development of Innovative Prodrug Modalities

Even a highly potent and selective compound can fail if it has poor pharmacokinetic properties, such as low solubility or an inability to cross biological barriers like the blood-brain barrier (BBB). rsc.org Prodrug design is a powerful strategy to overcome these limitations. eurekaselect.comnih.gov A prodrug is an inactive derivative of a parent molecule that is converted into the active drug in vivo through enzymatic or chemical transformation. nih.gov

For this compound, which lacks common handles like hydroxyl or carboxylic acid groups, prodrug strategies could focus on the piperazine nitrogen or be applied to analogues that have been functionalized to include such handles. For instance, the tertiary amine of the piperazine could be converted to a polar N-oxide, which can improve aqueous solubility and is often readily reduced back to the parent amine in vivo.

More advanced strategies could be applied to functionalized analogues. An analogue with a hydroxyl group could be converted into a phosphate (B84403) ester prodrug, which dramatically increases water solubility and can be cleaved by alkaline phosphatases in the body. nih.gov For CNS-targeted drugs, lipid-based carriers or specific transporters can be exploited to shuttle the molecule across the BBB. rsc.org For oncology applications, a prodrug could be designed with a linker that is selectively cleaved by enzymes that are overexpressed in the tumor microenvironment, leading to targeted drug release and reduced systemic toxicity. frontiersin.org The proactive application of prodrug strategies early in the discovery process can significantly increase the probability of developing a successful clinical candidate. nih.gov

Table 4: Potential Prodrug Strategies

| Prodrug Type | Modification | Goal | Activation Mechanism |

|---|---|---|---|

| N-Oxide Prodrug | Oxidation of the N-methylpiperazine nitrogen. | Increase aqueous solubility and modulate polarity. | In vivo reduction by reductases. |

| Phosphate Ester Prodrug | Addition of a phosphate group to a hydroxylated analogue. | Dramatically increase aqueous solubility for parenteral administration. nih.gov | Cleavage by alkaline phosphatases. nih.gov |

| Ester/Amide Prodrug | Esterification/amidation of a carboxyl or hydroxyl-containing analogue. | Improve membrane permeability (lipophilicity) or mask polar groups. mdpi.com | Cleavage by esterases/amidases. |

| Enzyme-Targeted Prodrug | Linking the drug via a moiety cleaved by a specific enzyme (e.g., β-glucuronidase). | Targeted release in specific tissues or environments (e.g., tumors). frontiersin.org | Specific enzyme action. frontiersin.org |

常见问题

Basic Questions

Q. What are the optimal synthetic routes for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 3-bromopyridine derivatives with 4-methylpiperazine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Catalysts such as palladium or copper may enhance cross-coupling efficiency. For example, 1-(pyridin-3-yl)piperazine analogs were synthesized using bromopyridine and piperazine in the presence of a base (e.g., K₂CO₃) under inert atmospheres . Optimization of stoichiometry, reaction time (12-24 hours), and purification via column chromatography (e.g., silica gel with EtOAc/hexane) is critical for high yields.

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons for bromopyridine at δ 7.1–8.3 ppm, piperazine methyl groups at δ 2.3–3.5 ppm) .

- Melting Point Analysis : Consistency with literature values (e.g., 153–154°C for analogous bromophenyl-piperazine derivatives) .

- Elemental Analysis : Verification of calculated vs. experimental C, H, N percentages (e.g., <0.3% deviation) .

- Thin-Layer Chromatography (TLC) : Rf values (e.g., 0.39–0.44 in EtOAc/hexane) to monitor reaction progress .

Q. What in vitro models are used to assess its biological activity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D2/D3 receptors) using competitive binding protocols with [³H]spiperone .

- Enzyme Inhibition Assays : Testing against kinases or cytochrome P450 isoforms (CYP2D6, CYP3A4) using fluorogenic substrates .

- Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The C-Br bond in the pyridine ring serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, bromine can be replaced with aryl/heteroaryl groups using Pd(PPh₃)₄ catalysts and boronic acids . The electron-withdrawing nature of bromine enhances electrophilicity at the 2-position, facilitating nucleophilic attack. Computational studies (DFT) can predict regioselectivity and transition-state stability .

Q. How can researchers address discrepancies in reaction yields across studies?

- Methodological Answer : Yield variations (e.g., 41% vs. 92% in similar piperazine syntheses) may arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may cause side reactions.

- Catalyst Loading : Pd/Cu ratios >5% can reduce byproducts .

- Purification Techniques : Gradient elution in HPLC or flash chromatography resolves co-eluting impurities .

- Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of intermediates .

Q. What advanced spectroscopic methods confirm structural ambiguities?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic/piperazine regions .

- X-ray Crystallography : Determines absolute configuration and bond angles, critical for chiral centers .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₄BrN₃ requires m/z 280.0342) .

Q. How can computational methods predict its pharmacological interactions?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Models binding to target proteins (e.g., dopamine receptors) using PDB structures (e.g., 7D7Q) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

- ADMET Prediction (SwissADME) : Estimates bioavailability, BBB penetration, and CYP inhibition risks .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data in receptor studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values.

- Cell Line Variability : HEK293 vs. CHO cells express different receptor isoforms .

- Ligand Depletion : High protein binding (>95%) reduces free compound concentration, requiring correction via Cheng-Prusoff equation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。